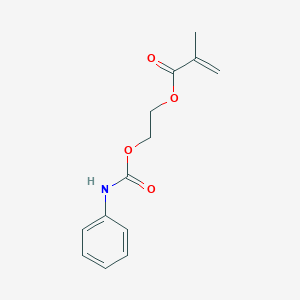
2-(((Phenylamino)carbonyl)oxy)ethyl methacrylate
Description
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . It is an ester of methacrylic acid with a carbonyl group attached to a phenylamino group. This compound is known for its ability to polymerize, forming strong and durable bonds, and is valued for its excellent adhesion properties .
Properties
CAS No. |
51727-47-0 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-(phenylcarbamoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-10(2)12(15)17-8-9-18-13(16)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16) |
InChI Key |
UQFMGLLQCSSNQM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1 |
Other CAS No. |
51727-47-0 |
Synonyms |
2-[[(phenylamino)carbonyl]oxy]ethyl methacrylate; 2-methyl-2-propenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; 2-Methylpropenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; Phenylcarbamic acid 2-(methacryloyloxy)ethyl ester; 2-Propenoic acid, |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate typically involves the reaction of methacrylic acid with 2-hydroxyethyl phenylcarbamate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-60°C and using solvents such as ethyl acetate and hexane .
Industrial production methods may involve large-scale esterification processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This ensures a steady production rate and high yield of the desired compound.
Chemical Reactions Analysis
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form polymers with strong adhesive properties. The polymerization process can be initiated using free radicals, UV light, or heat.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond in 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate can be hydrolyzed to yield methacrylic acid and 2-hydroxyethyl phenylcarbamate.
Substitution Reactions: The phenylamino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include acids, bases, free radical initiators, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as high adhesion and durability.
Biology: The compound is used in the development of biomaterials, including hydrogels and coatings for medical devices.
Medicine: It is explored for use in drug delivery systems, where its polymerization properties can be utilized to create controlled-release formulations.
Mechanism of Action
The mechanism of action of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate primarily involves its ability to polymerize and form strong bonds. The phenylamino group can interact with various substrates, enhancing the adhesion properties of the resulting polymer. The molecular targets and pathways involved in its action depend on the specific application, such as drug delivery or coating formation.
Comparison with Similar Compounds
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate can be compared with other methacrylate esters, such as:
Methyl methacrylate: Known for its use in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Ethyl methacrylate: Used in the production of polymers with different mechanical properties compared to PMMA.
Butyl methacrylate: Utilized in the synthesis of flexible and impact-resistant polymers.
The uniqueness of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate lies in its phenylamino group, which imparts specific adhesion properties and allows for the formation of strong and durable bonds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


